(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid
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Overview
Description
“(2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid” is a complex organic compound with an intriguing structure. Let’s break it down:
- The compound features three conjugated double bonds (2E, 4E, and 6E), which contribute to its unique reactivity.
- The acetylated amide group (2-acetamido-3-phenyl-butanoyl) adds functional diversity.
- The oxirane (epoxide) ring (2-methyloxiran-2-yl) introduces a strained three-membered cyclic structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but here’s a common approach:
Diels-Alder Reaction:
- Industrial-scale production typically involves optimized versions of the synthetic routes mentioned above.
- Precursor availability, cost, and efficiency play crucial roles in process design.
Chemical Reactions Analysis
Reactivity::
Oxidation: The conjugated double bonds make it susceptible to oxidation reactions.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).
- Oxidation: Epoxide ring opening, yielding diols or carboxylic acids.
- Reduction: Saturated derivatives (alkanes or alcohols).
- Substitution: Amide hydrolysis or amine substitution products.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a synthetic intermediate for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential drug candidates due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s effects depend on its specific target. For instance:
- If it interacts with an enzyme, it may inhibit or activate its function.
- If it binds to a receptor, it could modulate cellular signaling pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of conjugated double bonds, amide functionality, and epoxide ring sets it apart.
Similar Compounds: Related compounds include other polyenes, amides, and epoxides.
Properties
CAS No. |
85146-09-4 |
---|---|
Molecular Formula |
C23H27NO6 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2E,4E,6E)-8-(2-acetamido-3-phenylbutanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid |
InChI |
InChI=1S/C23H27NO6/c1-16(18-11-7-6-8-12-18)21(24-17(2)25)22(28)30-19(23(3)15-29-23)13-9-4-5-10-14-20(26)27/h4-14,16,19,21H,15H2,1-3H3,(H,24,25)(H,26,27)/b5-4+,13-9+,14-10+ |
InChI Key |
HGSOUJPIFSDBKJ-FGTVCLKNSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC(/C=C/C=C/C=C/C(=O)O)C2(CO2)C)NC(=O)C |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C)NC(=O)C |
Origin of Product |
United States |
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